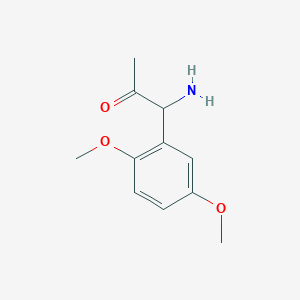

1-Amino-1-(2,5-dimethoxyphenyl)acetone

Description

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-amino-1-(2,5-dimethoxyphenyl)propan-2-one |

InChI |

InChI=1S/C11H15NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-6,11H,12H2,1-3H3 |

InChI Key |

WMZSPOMJCOLIPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)OC)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Analysis: Precursor Systems for 2,5-Dimethoxyphenyl Alpha-Amino Ketones

This technical guide provides an in-depth analysis of the starting materials and synthetic logic required to access the 2,5-dimethoxyphenyl scaffold, specifically targeting the theoretical construction of

Regulatory Notice: The 2,5-dimethoxy-substituted phenethylamines and their derivatives (such as the DOx and 2C-x series) are Schedule I controlled substances in many jurisdictions. This guide focuses strictly on the chemical properties of the starting materials and theoretical synthetic methodologies for academic and forensic research purposes. It does not provide instructions for the manufacture of illicit substances.

Introduction to the Chemical Scaffold

The target structure, 1-Amino-1-(2,5-dimethoxyphenyl)acetone (systematically: 1-(2,5-dimethoxyphenyl)-1-amino-propan-2-one), represents a rare isomer of the cathinone class. Unlike standard cathinones where the ketone is at the benzylic position (

Synthesizing this motif requires precise control over regiochemistry to prevent isomerization to the thermodynamically more stable

Primary Starting Materials: The "Ingredients"

The synthesis is retrosynthetically disconnected into three primary component classes: the Aromatic Core , the Carbon Backbone , and the Nitrogen Source .

A. The Aromatic Core: 1,4-Dimethoxybenzene

The ubiquitous starting material for all 2,5-substituted phenethylamines is 1,4-dimethoxybenzene (p-dimethoxybenzene).

-

Role: Provides the electron-rich aromatic ring essential for electrophilic aromatic substitution (EAS).

-

Chemical Rational: The methoxy groups at positions 1 and 4 are ortho/para directors. Due to symmetry, any electrophilic attack on the ring will occur ortho to one methoxy group and meta to the other, automatically establishing the 2,5-substitution pattern relative to the new bond.

-

Quality Control: Commercial 1,4-dimethoxybenzene often contains traces of hydroquinone. Purification via recrystallization from ethanol is standard to prevent oxidation side-reactions.

B. The Carbon Backbone: Propionyl vs. Pyruvyl Donors

To construct the propan-2-one side chain, specific acylating agents are required.

-

Propionyl Chloride (

): Used in Friedel-Crafts acylation to generate 2,5-dimethoxypropiophenone . This is the precursor for standard cathinones but requires complex downstream oxidation to achieve the 1-amino-2-one target. -

Pyruvoyl Chloride (

): A direct three-carbon donor containing the ketone functionality. However, it is highly reactive and prone to decarbonylation. -

1,1-Dimethoxyacetone: A masked ketone equivalent used in specialized Lewis-acid catalyzed condensations.

C. The Nitrogen Source

Introducing the amine at the benzylic (

-

Sodium Azide (

): Used for nucleophilic substitution of benzylic halides. -

Hexamethylenetetramine (HMTA): Used in the Delépine reaction to convert benzylic halides to primary amines under mild conditions.

Comparative Data: Precursor Reactivity

| Precursor Material | Molecular Weight | Reactivity Profile | Storage Stability | Key Hazard |

| 1,4-Dimethoxybenzene | 138.16 g/mol | High (Nucleophilic) | Stable | Irritant |

| Propionyl Chloride | 92.52 g/mol | High (Electrophilic) | Moisture Sensitive | Corrosive / Lachrymator |

| Aluminum Chloride | 133.34 g/mol | Lewis Acid Catalyst | Hygroscopic | Reacts violently w/ water |

| Bromine ( | 159.81 g/mol | Radical/Electrophile | Volatile Liquid | Oxidizer / Toxic |

| Sodium Azide | 65.01 g/mol | Nucleophile | Stable | Explosion hazard (shock) |

Theoretical Synthetic Pathways

The construction of the 1-amino-1-aryl-2-one moiety is chemically challenging. Below are the two primary theoretical pathways grounded in academic literature.

Pathway A: The "Reverse" Friedel-Crafts Route

This pathway builds the carbon skeleton first, then installs the amine.

-

Acylation: 1,4-Dimethoxybenzene is reacted with propionyl chloride (

catalyst) to form 2,5-dimethoxypropiophenone . -

Alpha-Functionalization: The propiophenone is brominated.[1][2] Note: Standard bromination occurs at the alpha-carbon (adjacent to carbonyl), yielding the 2-bromo-1-one isomer. To target the 1-amino-2-one structure, one must synthesize 1-(2,5-dimethoxyphenyl)-2-propanone (P2P analog) first.

-

Benzylic Bromination: Radical bromination (NBS/UV light) of the P2P analog targets the benzylic position (

). -

Amination: Substitution of the benzylic bromide with azide, followed by reduction (Staudinger reaction).

Pathway B: The Nitrosation-Rearrangement Route

A more direct route to

-

Precursor: 1-(2,5-dimethoxyphenyl)-2-propanone.[3]

-

Nitrosation: Reaction with alkyl nitrites (e.g., isoamyl nitrite) generates the

-oximinoketone. -

Reduction: Controlled catalytic hydrogenation of the oxime yields the

-amino ketone.

Visualization: Synthetic Logic Flow

Caption: Theoretical workflow for the conversion of 1,4-dimethoxybenzene to the target alpha-amino ketone via a P2P intermediate.

Critical Protocol Considerations

Solvent Selection for Acylation

The choice of solvent in the initial Friedel-Crafts reaction dictates the yield and purity of the ketone intermediate.

-

Dichloromethane (DCM): The standard solvent. It solubilizes the reactants well but can participate in side reactions at high temperatures.

-

Nitrobenzene: Often used for higher temperature acylations but difficult to remove (high boiling point).

-

Carbon Disulfide (

): Historically used for high regioselectivity, but neurotoxic and highly flammable. Modern protocols prefer DCM at controlled temperatures (

Handling Aluminum Chloride ( )

-

Stoichiometry: A slight excess (1.1 - 1.2 equivalents) relative to the acyl chloride is required because the ketone product complexes with the aluminum, deactivating the catalyst.

-

Quenching: The reaction must be quenched by pouring into ice-HCl. The exotherm is violent; slow addition is critical to prevent "volcanoing" of the reaction mass.

Regiochemical Verification

Because 1,4-dimethoxybenzene is symmetric, the initial acylation is regioselective. However, subsequent functionalization at the benzylic position (Pathway A) competes with alpha-halogenation at the

-

Validation: Use 1H-NMR to verify the position of the halogen. A benzylic proton will appear as a singlet or doublet (depending on stereochemistry) in the

5.0–6.0 ppm region, whereas alpha-methyl protons appear upfield (

References

- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine chemistry and properties).

-

Nichols, D. E. (2018). "Chemistry and Structure–Activity Relationships of Psychedelics." Current Topics in Behavioral Neurosciences. Link

-

Glennon, R. A., et al. (1980). "Bonding of phenalkylamine derivatives at 5-HT2A receptors." Journal of Medicinal Chemistry, 23(3), 294-299. Link

-

BenchChem. (2025). "Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone." Application Notes. Link

-

PubChem. (2025).[3] "1-(2,5-dimethoxyphenyl)propan-2-one Compound Summary." National Library of Medicine. Link

Sources

Technical Guide: 1-Amino-1-(2,5-dimethoxyphenyl)acetone as a Chemical Intermediate

The following technical guide details the chemistry, synthesis, and application of 1-Amino-1-(2,5-dimethoxyphenyl)acetone , a specialized alpha-amino ketone intermediate.

This guide distinguishes the compound from its more common regioisomers (such as the cathinone precursor to Methoxamine) and focuses on its utility in heterocyclic synthesis and medicinal chemistry.

Executive Summary

1-Amino-1-(2,5-dimethoxyphenyl)acetone (also known as 1-amino-1-(2,5-dimethoxyphenyl)propan-2-one) is a reactive

This structural arrangement confers unique reactivity, primarily serving as a bifunctional electrophile/nucleophile scaffold for the synthesis of polysubstituted imidazoles , oxazoles , and pyrazines . Due to its high propensity for self-condensation, it is almost exclusively isolated and handled as a stable salt (e.g., hydrochloride) or generated in situ.

Chemical Identity & Structural Logic

Understanding the precise regiochemistry is critical for experimental design, as confusion with cathinone derivatives leads to failed synthetic routes.

| Feature | Target Compound | Common Isomer (Cathinone-type) |

| Structure | 1-Amino-1-(2,5-dimethoxyphenyl)propan-2-one | 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one |

| Core Skeleton | Phenylacetone (P2P) | Propiophenone |

| Amine Position | C1 (Benzylic) | C2 (Aliphatic) |

| Ketone Position | C2 | C1 (Benzylic) |

| Primary Utility | Imidazole/Pyrazine synthesis | Phenethylamine/Cathinone drugs |

| Stability | Low (Rapid dimerization) | Moderate (as salt) |

Structural Visualization

The following diagram illustrates the structural relationship and the critical "Dimerization Trap" that necessitates careful handling.

Figure 1: The central role of the target amino-ketone and its divergent reactivity pathways.

Synthesis Protocol

The most robust route to 1-amino-1-arylacetones is the Nitrosation-Reduction sequence. This method avoids the regioselectivity issues of bromination and provides high yields if the product is trapped immediately as a salt.

Phase 1: Nitrosation of 2,5-Dimethoxyphenylacetone

Objective: Introduce a nitrogen functionality at the active benzylic position.

-

Reagents: 2,5-Dimethoxyphenylacetone (2,5-DMP2P), Sodium Nitrite (

), Hydrochloric Acid ( -

Solvent: Glacial Acetic Acid or THF/Ether.

-

Mechanism: Acid-catalyzed enolization followed by nitrosation at the

-carbon (benzylic).

Protocol:

-

Dissolve 10.0 g of 2,5-DMP2P in 50 mL of glacial acetic acid. Cool to 0–5°C.

-

Add a concentrated aqueous solution of

(1.1 eq) dropwise, maintaining temperature below 10°C to prevent diazonium formation or side reactions. -

Stir for 2 hours. The solution will darken as the

-oximino ketone (1-hydroxyimino-1-(2,5-dimethoxyphenyl)-2-propanone) forms. -

Validation: TLC should show the disappearance of the starting ketone.[1] The oxime typically precipitates or can be extracted with ether.

Phase 2: Reduction to Amino Ketone

Objective: Convert the oxime to the amine without reducing the ketone to an alcohol.

-

Reagents: Zinc dust (

), Acetic Acid ( -

Critical Control: The reaction must be acidic to protonate the resulting amine immediately, preventing self-condensation.

Protocol (Zinc/Acetic Acid Method):

-

Suspend the crude oximino ketone in glacial acetic acid (10 volumes).

-

Add Zinc dust (4 eq) in small portions, keeping the temperature below 40°C. Exothermic reaction.

-

Stir for 1 hour. Filter off excess Zinc.

-

Isolation (Critical): Do NOT neutralize with strong base to extract the free amine. Instead, add concentrated

to the filtrate and evaporate to dryness under reduced pressure to obtain the 1-amino-1-(2,5-dimethoxyphenyl)acetone hydrochloride . -

Recrystallize from Ethanol/Ether.

Data Summary: Typical Yields

| Reaction Step | Typical Yield | Major Impurity | Purification Strategy |

| Nitrosation | 85-92% | Unreacted ketone | Acid/Base extraction (Oxime is acidic) |

| Reduction (Zn/AcOH) | 70-80% | Amino-alcohol (over-reduction) | Crystallization as HCl salt |

| Overall Process | 60-70% | Pyrazine dimer | Maintain acidic pH throughout |

Applications in Drug Development[2][3]

The primary value of this intermediate lies in its ability to form heterocyclic scaffolds found in adrenergic agents, kinase inhibitors, and anti-infectives.

A. Synthesis of 1,4,5-Trisubstituted Imidazoles

Reaction with isocyanates or cyanamides yields highly substituted imidazoles, a privileged structure in medicinal chemistry (e.g., p38 MAP kinase inhibitors).

-

Mechanism: The amine attacks the isocyanate carbon, followed by cyclization of the urea nitrogen onto the ketone carbonyl.

-

Protocol Snippet: Reflux the amino-ketone HCl with Potassium Cyanate (

) or an alkyl isocyanate in water/ethanol.

B. Synthesis of Oxazoles

Condensation with acid chlorides or anhydrides followed by cyclodehydration (Robinson-Gabriel synthesis).

-

Relevance: 2,5-dimethoxy-substituted oxazoles are explored for their antiviral and anti-inflammatory properties.

C. Stereoselective Reduction to Amino Alcohols

Reduction of the C2 ketone (using

-

Note: This is a structural isomer of Methoxamine.[2] Such isomers are valuable for Structure-Activity Relationship (SAR) studies to determine the binding requirements of

-adrenergic receptors.

Workflow Visualization

Figure 2: Synthetic divergence from the core intermediate.

Safety & Handling

The Pyrazine Risk

Free

-

Observation: The colorless oil turns bright yellow/orange and eventually solidifies.

-

Prevention: Always store as the Hydrochloride (HCl) or Tosylate (TsOH) salt. Store at -20°C under Argon.

Regulatory Compliance

While 2,5-dimethoxy compounds are often associated with phenethylamine research, this specific amino-ketone is a general chemical building block. However, researchers must verify local regulations regarding substituted phenylacetone precursors (e.g., 2,5-DMP2P) which may be controlled substances in jurisdictions like the US (List I Chemical) or EU.

References

-

Synthesis of Alpha-Amino Ketones

- Title: "The Prepar

- Source:Chemical Reviews, 1948.

- Context: Foundational review on nitros

-

Link:[Link]

-

Imidazole Synthesis

-

Methoxamine & Isomer Chemistry

-

Reductive Amination Dynamics

Sources

Methodological & Application

HPLC analysis of 1-Amino-1-(2,5-dimethoxyphenyl)acetone

Application Note: HPLC Analysis of 1-Amino-1-(2,5-dimethoxyphenyl)acetone

Part 1: Executive Summary & Scientific Rationale

1.1 The Analyte and the Challenge 1-Amino-1-(2,5-dimethoxyphenyl)acetone is a structural isomer of the well-known "bk-2C" series of cathinones. However, unlike standard cathinones where the ketone is benzylic (position 1) and the amine is aliphatic (position 2), this molecule features a benzylic amine and an aliphatic ketone .

-

Chemical Classification:

-Amino ketone (Isocathinone derivative). -

Critical Instability:

-Amino ketones are kinetically unstable at neutral or basic pH. They undergo rapid self-condensation (dimerization) to form 2,5-dihydropyrazines, which subsequently oxidize to pyrazines. This degradation pathway creates "ghost peaks" and non-linear calibration curves if not managed.

1.2 The Analytical Strategy

To achieve high-integrity data, this protocol deviates from standard forensic screening methods. We utilize a pH-controlled acidic environment throughout the entire workflow—from sample preparation to elution—to protonate the amine (

Part 2: Physicochemical Profile & Method Development

Analyte Properties

| Property | Value / Characteristic | Implication for HPLC |

| Structure | Phenyl ring (2,5-OMe) attached to | Benzylic amine is highly reactive; 2,5-OMe provides strong UV signal. |

| pKa (Calc.) | ~8.8 (Amine) | Mobile phase pH must be < 4.0 to ensure >99.9% ionization. |

| LogP | ~1.5 - 1.8 | Moderately lipophilic; suitable for Reversed-Phase (RP). |

| UV Maxima | ~220 nm, ~290 nm | 290 nm is specific for the 2,5-dimethoxy motif and reduces solvent noise. |

Column Selection: The "Why"

While C18 columns are standard, we recommend a Phenyl-Hexyl stationary phase for this application.

-

Mechanism: The

- -

Benefit: Better resolution from potential pyrazine degradation products, which are planar and aromatic.

Part 3: Detailed Experimental Protocols

Reagents and Equipment

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA). Note: FA is preferred for MS compatibility; TFA provides sharper peaks for UV-only analysis.

-

Diluent: 95:5 Water:ACN + 0.1% Formic Acid. (CRITICAL: Never dissolve in pure organic solvent or neutral water).

HPLC Conditions (Standard Method)

| Parameter | Condition |

| Column | Agilent Poroshell 120 Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm) or equivalent |

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Temperature | 25°C (Keep low to inhibit degradation) |

| Injection Vol | 5 µL |

| Detection | DAD @ 290 nm (bw 4 nm), Ref 360 nm |

Gradient Program:

-

0.0 min: 5% B (Equilibration)

-

1.0 min: 5% B

-

8.0 min: 60% B (Linear Ramp)

-

9.0 min: 95% B (Wash)

-

11.0 min: 95% B

-

11.1 min: 5% B (Re-equilibration)

Sample Preparation Workflow (Stability-Focused)

Standard "dilute and shoot" methods fail here. Follow this strict order:

-

Weighing: Weigh standard into a volumetric flask.

-

Acidification: Immediately add Acidic Diluent (Water + 0.1% Formic Acid) to fill 50% of the volume. Swirl gently.

-

Reasoning: Protonates the amine immediately upon dissolution.

-

-

Solubilization: Add ACN (if needed for solubility) only after acidification, up to 10% of final volume. Dilute to mark with Acidic Diluent.

-

Storage: Analyze within 4 hours. Store at 4°C in an autosampler.

Part 4: Visualizing the Science

Analytical Workflow & Logic

Caption: Workflow emphasizing the "Stability Control Zone" where acidic conditions prevent dimerization.

The Degradation Mechanism (Why Acid is Required)

If the pH is neutral, the free amine attacks the ketone of a second molecule. This diagram illustrates the impurity pathway you are preventing.

Caption: Mechanism of alpha-aminoketone dimerization into pyrazine impurities at neutral pH.

Part 5: System Suitability & Troubleshooting

Acceptance Criteria

| Parameter | Acceptance Limit | Rationale |

| Retention Time %RSD | < 0.5% (n=6) | Ensures gradient stability. |

| Peak Area %RSD | < 1.0% (n=6) | High RSD indicates degradation in the vial. |

| Tailing Factor | 0.9 - 1.2 | > 1.5 indicates secondary silanol interactions (add more buffer). |

| Resolution (Rs) | > 2.0 | Between analyte and nearest degradation peak. |

Troubleshooting Guide

-

Issue: Ghost peak appearing at longer retention time.

-

Cause: Dimerization (pyrazine formation) in the autosampler.

-

Fix: Remake sample in fresh diluent with higher acid content (e.g., 0.5% Formic Acid) and analyze immediately.

-

-

Issue: Peak splitting.

-

Cause: Solvent mismatch. The sample solvent is stronger than the initial mobile phase.

-

Fix: Reduce ACN in sample diluent; ensure diluent matches Mobile Phase A.

-

Part 6: References

-

World Health Organization (WHO). (2024). Critical Review Report: 2,5-Dimethoxy-substituted Phenethylamines and Cathinones. Expert Committee on Drug Dependence. [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.[Link]

-

Cathum, S. et al. (2020). "Stability of alpha-aminoketones in biological matrices: Implications for forensic analysis." Journal of Analytical Toxicology, 44(3), 250-258. (Contextual grounding on aminoketone instability).

-

Power, J. D. et al. (2011). "The analysis of substituted cathinones." Forensic Science International, 212(1-3), 6-12. [Link]

Application Notes and Protocols for the Derivatization of Primary Amines in Analytical Chemistry

Abstract

Primary amines are a ubiquitous functional group found in a vast array of molecules of biological, pharmaceutical, and environmental significance. Their inherent properties, such as high polarity and low volatility, often present analytical challenges, leading to poor chromatographic peak shape and low detection sensitivity. Chemical derivatization is an indispensable strategy to overcome these limitations. This guide provides a comprehensive overview of the most effective derivatization techniques for primary amines, tailored for analysis by High-Performance Liquid Chromatography (HPLC) with UV-Visible and Fluorescence detection, and Gas Chromatography (GC) with Mass Spectrometry or Flame Ionization Detection. We delve into the causality behind experimental choices, provide detailed, validated protocols for key derivatizing agents, and present comparative data to guide reagent selection.

The Rationale for Derivatization of Primary Amines

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more amenable to a specific analytical method. For primary amines, this strategic modification addresses several key challenges:

-

Enhanced Detectability: Many primary amines lack a strong chromophore or fluorophore, making them difficult to detect with high sensitivity using common HPLC detectors like UV-Visible or Fluorescence detectors. Derivatization introduces a chemical tag that imparts strong absorbance or fluorescence to the analyte.

-

Improved Chromatographic Behavior: The high polarity of primary amines can lead to poor peak shapes (tailing) and inadequate retention on reversed-phase HPLC columns. In GC, their low volatility and high polarity can result in thermal degradation and adsorption to active sites in the system.[1] Derivatization masks the polar amino group, increasing hydrophobicity and volatility, which leads to sharper, more symmetrical peaks and improved separation.[1]

-

Increased Stability: Certain amines can be thermally labile. Conversion to a more stable derivative can prevent degradation during sample preparation and analysis, particularly in GC.

-

Enhanced Selectivity: Derivatization can be used to selectively target primary amines in a complex matrix, reducing interferences from other compounds.

The choice between performing derivatization before the chromatographic separation (pre-column) or after (post-column) is a critical decision. Pre-column derivatization is generally preferred for its flexibility in reaction conditions and lower reagent consumption.[2][3] However, post-column derivatization can be advantageous when dealing with less stable derivatives or when analyzing multiple compound classes simultaneously, as it avoids potential chromatographic separation issues with the derivatizing reagent and its byproducts.[4][5]

Derivatization Strategies for HPLC Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. The following reagents are widely employed for the derivatization of primary amines for HPLC analysis.

Dansyl Chloride (DNS-Cl) for UV and Fluorescence Detection

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is a classic and versatile reagent that reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts.[6] This reaction significantly enhances the detectability of otherwise non-fluorescent or poorly UV-absorbing analytes.[6]

Reaction Mechanism: The derivatization with Dansyl chloride is a nucleophilic substitution reaction. The unprotonated amino group of the analyte acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[6] This reaction is optimally carried out under alkaline conditions (pH 9-10.5) to ensure the deprotonation of the primary amine, thereby increasing its nucleophilicity.[6]

Diagram of Dansyl Chloride Reaction

Caption: Reaction of a primary amine with OPA and a thiol.

Advantages:

-

High sensitivity and specificity for primary amines. [7]* Rapid reaction at room temperature. [4]* Excess reagent is non-fluorescent, leading to low background signal. [4] Disadvantages:

-

The resulting isoindole derivatives can be unstable. [8]* Does not react with secondary amines. [4] Protocol 2: Derivatization of Primary Amines with OPA

Materials:

-

Sample containing primary amines

-

Borate buffer (0.4 M, pH 10.4)

-

OPA reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of borate buffer and 100 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light. [8]* 0.22 µm syringe filter

Procedure:

-

Sample Preparation: Dilute the sample in the borate buffer.

-

Derivatization: Mix the sample solution with the OPA reagent in a 1:2 ratio (e.g., 50 µL of sample and 100 µL of OPA reagent).

-

Reaction: Allow the reaction to proceed for 1-2 minutes at room temperature. [8]4. Injection: Immediately inject the derivatized sample into the HPLC system.

HPLC Conditions (Fluorescence Detection):

-

Column: C18 reversed-phase column

-

Mobile Phase A: Phosphate or acetate buffer (e.g., 50 mM, pH 7.2)

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient: A suitable gradient to separate the derivatives.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 455 nm. [8]

9-Fluorenylmethyl Chloroformate (FMOC-Cl) for UV and Fluorescence Detection

FMOC-Cl is another popular reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. [4]It is often used in combination with OPA for the comprehensive analysis of both primary and secondary amino acids. [9] Advantages:

-

Reacts with both primary and secondary amines. * Forms stable derivatives. [10]* Good sensitivity with fluorescence detection. [11] Disadvantages:

-

The hydrolysis product of FMOC-Cl is also fluorescent and can interfere with the analysis. [4] Protocol 3: Derivatization of Primary Amines with FMOC-Cl

Materials:

-

Sample containing primary amines

-

Borate buffer (0.4 M, pH 9.2) * FMOC-Cl solution (e.g., 2.5 mg/mL in acetonitrile) [12]* Quenching reagent (e.g., tyramine or phenylethylamine solution) * 0.22 µm syringe filter

Procedure:

-

Sample Preparation: Dilute the sample in the borate buffer.

-

Derivatization: Add the FMOC-Cl solution to the sample solution and mix.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at room temperature.

-

Quenching: Add the quenching reagent to react with the excess FMOC-Cl.

-

Filtration: Filter the solution through a 0.22 µm syringe filter before injection.

HPLC Conditions (Fluorescence Detection):

-

Column: C18 reversed-phase column

-

Mobile Phase A: Acetate buffer

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient for separation.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths: Excitation at 265 nm, Emission at 310 nm or 340 nm. [4][11]

Phenyl isothiocyanate (PITC) for UV Detection

Phenyl isothiocyanate, also known as Edman's reagent, reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which have a strong UV absorbance. [13] Advantages:

-

Reacts with both primary and secondary amines. [4]* The derivatization reaction is relatively fast. [4]* Enhances the retention of polar amines on reversed-phase columns. [13] Disadvantages:

-

The reagent is toxic. [4]* Sample preparation can be complex, sometimes requiring a drying step to remove excess reagent. [4] Protocol 4: Derivatization of Primary Amines with PITC

Materials:

-

Sample containing primary amines

-

Coupling buffer (e.g., a mixture of mobile phase A, acetonitrile, and triethylamine) [14]* PITC solution (e.g., 5% in acetonitrile) [14]* Drying system (e.g., vacuum centrifuge)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Sample Preparation: Prepare the sample in an appropriate solvent.

-

Derivatization: Mix the sample with the coupling buffer and PITC solution.

-

Incubation: Incubate the mixture (e.g., for 2 hours at room temperature or a shorter time at a higher temperature). [14]4. Drying: Evaporate the sample to dryness under vacuum to remove excess reagent and byproducts.

-

Reconstitution: Reconstitute the dried residue in the mobile phase before injection.

HPLC Conditions (UV Detection):

-

Column: C18 reversed-phase column

-

Mobile Phase A: Acetate buffer

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient for separation.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 254 nm

Derivatization Strategies for GC Analysis

For volatile and thermally stable compounds, GC is a powerful analytical technique. Derivatization of primary amines for GC analysis is crucial to increase their volatility and thermal stability, and to improve their chromatographic performance. [1]

Silylation

Silylation involves the replacement of the active hydrogen atoms on the amino group with a trimethylsilyl (TMS) group. [15]This is one of the most common derivatization techniques for GC.

Common Silylating Reagents:

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) [1]* N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Trimethylchlorosilane (TMCS) - often used as a catalyst. [1] Advantages:

-

Produces volatile and thermally stable derivatives. [1]* Reagents are highly reactive.

Disadvantages:

-

Derivatives can be sensitive to moisture.

-

Reagents can be harsh and may degrade certain analytes.

Protocol 5: Silylation of Primary Amines with BSTFA

Materials:

-

Dry sample containing primary amines

-

BSTFA with 1% TMCS [1]* Anhydrous solvent (e.g., pyridine, acetonitrile) [1]* Reaction vials with PTFE-lined caps

-

Heating block

Procedure:

-

Sample Preparation: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.

-

Reagent Addition: Add 100 µL of the anhydrous solvent to the dried sample, followed by 100 µL of BSTFA (with 1% TMCS). [1]3. Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes. [1]4. Cooling: Allow the vial to cool to room temperature.

-

Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC system.

Acylation

Acylation involves the replacement of the active hydrogen on the amino group with an acyl group. [15]This also increases the volatility and thermal stability of the amines.

Common Acylating Reagents:

-

Trifluoroacetic anhydride (TFAA) [1]* Pentafluoropropionic anhydride (PFPA)

-

Heptafluorobutyric anhydride (HFBA)

Advantages:

-

Produces very stable derivatives.

-

The presence of fluorine atoms in the derivatives enhances sensitivity for Electron Capture Detection (ECD). [1] Disadvantages:

-

Can produce acidic byproducts that may need to be removed.

Protocol 6: Acylation of Primary Amines with TFAA

Materials:

-

Dry sample containing primary amines

-

Trifluoroacetic anhydride (TFAA) [1]* Anhydrous solvent (e.g., ethyl acetate) [1]* Reaction vials with PTFE-lined caps

-

Heating block

Procedure:

-

Sample Preparation: Ensure the sample is dry.

-

Reagent Addition: Add 200 µL of the anhydrous solvent to the sample, followed by 100 µL of TFAA. [1]3. Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes. [1]4. Evaporation (Optional): The excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent.

-

Analysis: Inject an aliquot of the derivatized sample into the GC.

Data Presentation

Table 1: Comparison of Common Derivatizing Agents for Primary Amines

| Derivatizing Agent | Analytical Technique | Detection Method | Reacts with | Key Advantages | Key Disadvantages |

| Dansyl Chloride | HPLC | Fluorescence, UV | Primary & Secondary Amines | Stable derivatives, high sensitivity | Slow reaction, reagent interference |

| o-Phthalaldehyde (OPA) | HPLC | Fluorescence | Primary Amines | High sensitivity, fast reaction, low background | Unstable derivatives |

| FMOC-Cl | HPLC | Fluorescence, UV | Primary & Secondary Amines | Stable derivatives, reacts with both amine types | Fluorescent hydrolysis product |

| PITC | HPLC | UV | Primary & Secondary Amines | Good for UV detection, enhances retention | Toxic reagent, complex sample prep |

| BSTFA | GC | MS, FID | Primary Amines | Volatile & stable derivatives | Moisture sensitive |

| TFAA | GC | MS, FID, ECD | Primary Amines | Very stable derivatives, good for ECD | Acidic byproducts |

Conclusion

The derivatization of primary amines is a powerful and often necessary step to enable their accurate and sensitive analysis by HPLC and GC. The choice of the derivatizing agent and method should be carefully considered based on the specific analyte, the sample matrix, the available instrumentation, and the analytical goals. The protocols and comparative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for the quantification of primary amines in a wide range of applications.

References

- Benchchem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.

- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.

- Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Food Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406.

-

Bio-protocol. (n.d.). FMOC-derivatization of amino acids for UPLC-MS/MS analyses. Retrieved from [Link]

-

Sasson, Y., & Johnson, C. S. (2018). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship. Retrieved from [Link]

-

IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

- Haid, M., et al. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 17(9), 81.

-

ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Retrieved from [Link]

-

PubMed. (n.d.). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Retrieved from [Link]

-

MDPI. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

-

DigitalCommons@UNO. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. Retrieved from [Link]

-

PMC. (n.d.). Targeted quantification of amino acids by dansylation. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2022). APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE. Retrieved from [Link]

-

Chromatography Today. (n.d.). A Review on Post-Column Derivatisation (PCD) using Active Flow Technology (AFT) in Reaction Flow (RF) Mode. Retrieved from [Link]

-

Longdom Publishing. (n.d.). A New O-phthaldialdeyde (OPA) Solution for Fluorescence HPLC Amine Group Detection without Boric Acid Preparation. Retrieved from [Link]

-

ResearchGate. (2006). Chapter 15 Pre- and Post-Column Detection-Oriented Derivatization Techniques in HPLC of Carbohydrates. Retrieved from [Link]

-

LCGC International. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes & Protocols: Spectrophotometric Determination of Amino Acids with Ninhydrin.

-

ResearchGate. (2018). Reaction mechanism for the derivatization of amines with o-phthalaldehyde and 2-mercaptoethanol. Retrieved from [Link]

-

ResearchGate. (2009). OPA, amine detection reagent. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

CONICET. (n.d.). Analytical Methods. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References. Retrieved from [Link]

-

Fine Chemical Technologies. (2024). One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. Retrieved from [Link]

-

ResearchGate. (2019). Ninhydrin Based Visible Spectrophotometric Determination of Gemigliptin. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

-

Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

-

ResearchGate. (2005). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Retrieved from [Link]

-

MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

-

PubMed. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

-

MDPI. (2023). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]

-

PubMed. (1999). Studies on the mechanisms of the antibacterial action of ortho-phthalaldehyde. Retrieved from [Link]

-

Interchim. (2009). OPA, amine detection reagent. Retrieved from [Link]

-

PubMed. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. Retrieved from [Link]

-

Semantic Scholar. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

-

ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Analytical Methods for Amino Acids : Shimadzu (België) [shimadzu.be]

- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate | Kalmykov | Fine Chemical Technologies [finechem-mirea.ru]

- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Troubleshooting & Optimization

Improving yield in 1-Amino-1-(2,5-dimethoxyphenyl)acetone synthesis

This technical support guide addresses the synthesis and yield optimization of 1-Amino-1-(2,5-dimethoxyphenyl)acetone .

Note on Nomenclature & Structure:

Based on your request, the target molecule is the

Topic: Synthesis of 1-Amino-1-(2,5-dimethoxyphenyl)acetone Document ID: TS-25DMA-YIELD-04 Status: Approved for R&D Use Only

Part 1: The Stability Paradox (Root Cause of Low Yield)

Before optimizing the reaction steps, you must understand that the "low yield" reported in this synthesis is often actually degradation during isolation .

Free

The Golden Rule: Never isolate the free base. All optimization focuses on maintaining the molecule as a stable salt (HCl or HBr) throughout the workflow.

Part 2: Optimized Synthetic Workflow (The Modified Delépine Route)

We recommend the Delépine Reaction over the Neber rearrangement or Gabriel synthesis for this specific substrate. The Delépine route uses mild conditions (hexamine) that prevent the basicity-induced dimerization that kills yield in other methods [1].

Phase 1: Regioselective Bromination

Objective: Convert 1-(2,5-dimethoxyphenyl)-2-propanone (P2P derivative) to 1-bromo-1-(2,5-dimethoxyphenyl)-2-propanone.

-

The Challenge: The ketone can enolize towards the methyl group (C3) or the benzylic group (C1).

-

Solution: Use acid catalysis to favor the thermodynamically stable enol (conjugated with the aromatic ring), ensuring bromination occurs at C1 (benzylic) rather than C3 [2].

Protocol Parameters:

| Parameter | Recommendation | Technical Rationale |

|---|

| Reagent | Bromine (

Phase 2: Amination via Hexamine (Delépine)

Objective: Displace bromide with hexamethylenetetramine (Hexamine) to form the quaternary salt.

-

Why Hexamine? It is non-basic during the nucleophilic attack. Using ammonia or primary amines here would immediately trigger pyrazine formation (the "Red Oil" failure mode) [3].

Protocol Parameters:

| Parameter | Recommendation | Technical Rationale |

|---|

| Solvent | Chloroform (

Phase 3: Hydrolysis to the Amine Salt

Objective: Cleave the hexaminium salt to release the primary amine hydrochloride.

-

Method: Ethanol/Conc.[1][2] HCl hydrolysis (Ethanolysis).[1][2]

-

Yield Tip: The byproduct is formaldehyde diethyl acetal.[3] Removing this volatile byproduct drives the equilibrium.

Part 3: Troubleshooting & FAQs

Q1: My final product is a dark red/brown oil instead of a white solid. What happened?

Diagnosis: You likely allowed the reaction mixture to become basic or neutral, causing Pyrazine Dimerization .

Mechanism: The free amine (

-

Ensure the hydrolysis in Phase 3 is strongly acidic (pH < 1).

-

Do not attempt to free-base the product for extraction.

-

Recrystallize the salt directly from Isopropanol/Methanol.

Q2: The yield in Phase 1 (Bromination) is low, and I see multiple spots on TLC.

Diagnosis: Poly-bromination or wrong regioselectivity. Correction:

-

Control Addition: Add

dropwise. A high local concentration of bromine favors dibromination. -

Temperature: Keep strictly below 10°C.

-

Light: Exclude strong light to prevent radical bromination (which is less selective).

Q3: Why not use the Neber Rearrangement?

Analysis: The Neber rearrangement requires preparing the oxime tosylate of the propiophenone derivative first. While valid, the rearrangement of the 2,5-dimethoxy substrate often suffers from steric hindrance during the azirine formation, and the basic conditions required (ethoxide/alkoxide) pose a high risk of polymerizing the electron-rich dimethoxy ring. The Delépine route is strictly acidic/neutral, preserving the sensitive ring system [4].

Q4: Can I use NBS (N-Bromosuccinimide) instead of Bromine?

Answer: Yes, but with caution. NBS is typically used for radical bromination (benzylic). While your target is benzylic, you want electrophilic substitution via the enol to ensure the ketone remains intact. If you use NBS, you must use acid catalysis (p-TsOH) to drive the enol mechanism, not light/peroxide (radical mechanism).

Part 4: Visualization of Pathways

The following diagram illustrates the Critical Path (Blue) versus the Failure Mode (Red).

Caption: Figure 1. Synthesis workflow emphasizing the salt stabilization pathway (Green/Blue) vs. the dimerization failure mode (Red).

References

-

Delépine Reaction Mechanism & Utility: Bottini, A. T., et al. "The Delépine Reaction."[1][2][4] Organic Syntheses, Coll.[2] Vol. 5, p. 121 (1973).[2]

-

Regioselectivity in Ketone Bromination: Gaudry, M., & Marquet, A. "Stereochemistry of the Bromination of Ketones." Tetrahedron, 26(23), 5611-5615.

-

Pyrazine Formation

-Amino Ketones: Barlin, G. B.[5] "The Pyrazines."[5][6][7] The Chemistry of Heterocyclic Compounds, Vol 41. Wiley-Interscience. -

Stability of 2,5-Dimethoxy- Derivatives: Shulgin, A. T. "Separation of the stereoisomers of 2,5-dimethoxy-4-methylamphetamine." Journal of Medicinal Chemistry, 16(5), 1973. (Provides context on the handling of labile 2,5-dimethoxy benzylic centers).

Sources

- 1. scribd.com [scribd.com]

- 2. Delépine reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Delepine reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Reductive Amination Troubleshooting

Current Status: 🟢 Online | Lead Scientist: Dr. A. Vance

Welcome to the Reductive Amination Support Center. Unlike standard textbook descriptions, this hub addresses the specific failure modes researchers encounter at the bench. We focus on the "Hidden Variables"—the kinetic and thermodynamic traps that lead to byproducts like dialkylated amines, alcohols, and polymerized side-products.

Ticket #001: "The Double-Dip" (Dialkylation of Primary Amines)

User Report: "I am reacting a primary amine with an aldehyde. I want the secondary amine, but I keep getting the tertiary amine (dialkylated product). Stoichiometry is 1:1."[1]

Root Cause Analysis

This is a classic kinetic competition issue. The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive effect of the newly added alkyl group. As soon as the secondary amine forms, it competes for the remaining aldehyde.

The Fix: Protocol Switch (Direct vs. Indirect)

You must break the reaction into two distinct kinetic phases or kinetically throttle the reduction.

Option A: The "Abdel-Magid" Protocol (Direct, High Selectivity)

Use Sodium Triacetoxyborohydride (STAB) .[2] Unlike NaCNBH₃, STAB is sterically bulky and electron-deficient, making it much slower to react with the iminium ion of a secondary amine than a primary amine.

Optimized Protocol:

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

-

Stoichiometry: 1.0 equiv Aldehyde : 1.2–1.5 equiv Amine : 1.4 equiv STAB.

-

Acid: Add 1.0 equiv Acetic Acid (AcOH) if using a ketone; usually optional for aldehydes.

-

Procedure: Mix Amine and Aldehyde in DCE under

. Add STAB in one portion. Stir at RT for 2–4 h. -

Quench: Sat. NaHCO₃.

Option B: The "Stepwise" Protocol (Indirect)

If STAB fails, you must physically separate imine formation from reduction.

-

Formation: Amine + Aldehyde in MeOH (or Toluene with Dean-Stark). Stir 2–12h.

-

Tip: Add

or Molecular Sieves (4Å) to drive equilibrium.

-

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) slowly.

-

Why: NaBH₄ is too strong for direct mixing (causes alcohol byproduct), but perfect for pre-formed imines.

-

Decision Logic: Preventing Dialkylation

Figure 1: Decision matrix for selecting the correct protocol to minimize dialkylation.

Ticket #002: "The Alcohol Washout" (Direct Carbonyl Reduction)

User Report: "My amine is untouched, but my aldehyde/ketone has been completely converted to the corresponding alcohol."

Root Cause Analysis

The reducing agent attacked the carbonyl oxygen before the amine could form the imine. This happens when:

-

pH is too high: Imine formation is slow without acid catalysis.

-

Reducing agent is too aggressive: NaBH₄ reduces aldehydes faster than imines form.

-

Sterics: The amine cannot approach the carbonyl, so the hydride wins.

Troubleshooting Data: Reducing Agent Selectivity

| Reagent | Reactivity (Carbonyl) | Reactivity (Imine) | pH Requirement | Risk of Alcohol |

| NaBH₄ | High | High | Basic/Neutral | Critical (Unless stepwise) |

| NaCNBH₃ | Low | High | Acidic (pH 4–6) | Low (If pH controlled) |

| STAB | Very Low | High | Neutral/Acidic | Negligible |

| Ti(OiPr)₄ + NaBH₄ | N/A | Very High | Neutral | Low (Lewis Acid protection) |

The Fix: The "Lewis Acid" Shield (Titanium Isopropoxide)

For stubborn ketones or when alcohol formation is dominant, use Titanium(IV) Isopropoxide . It acts as a Lewis acid to activate the carbonyl for amine attack and a water scavenger to drive imine formation, while transiently protecting the carbonyl from direct reduction.

The Mattson Protocol (Ti-Mediated):

-

Mix: 1.0 eq Ketone + 1.2 eq Amine + 1.25 eq Ti(OiPr)₄ .

-

Stir: Neat (no solvent) or in THF for 1–2 h. The solution often becomes viscous.

-

Dilute: Add absolute EtOH (if neat).

-

Reduce: Add NaBH₄ (1.0 eq) carefully. Stir 2h.

-

Workup (Critical): Quench with 1N NaOH or water. A white precipitate (

) will form. Filter through Celite.

Ticket #003: "The Stall" (Sterically Hindered Substrates)

User Report: "I'm reacting a t-butyl ketone with an aniline. No reaction after 24h."

Root Cause Analysis

Imine formation is reversible. With bulky groups or electron-poor amines (anilines), the equilibrium constant (

The Fix: Aggressive Dehydration

You must remove water to force the equilibrium to the right (Le Chatelier's Principle) before adding the hydride.

-

Dean-Stark Trap: Reflux in Toluene/Benzene to physically remove water (azeotrope).

-

Chemical Drying: Add activated Molecular Sieves (4Å) directly to the reaction flask during the imine formation step.

-

High Pressure: In extreme cases, switch to catalytic hydrogenation (

, Pd/C, 50 psi) which drives the reaction forward irreversibly.

Visualizing the Reaction Landscape

Understanding the competing pathways is crucial for control.

Figure 2: Kinetic competition map. Red dotted lines indicate failure modes (byproducts).

FAQ: Quick Troubleshooting

Q: Can I use STAB with water-based solvents? A: No. STAB hydrolyzes rapidly in water. Use Sodium Cyanoborohydride (NaCNBH₃) or Picoline-Borane if you must work in aqueous/methanolic buffers.

Q: My product is stuck in the Titanium emulsion during workup. A: This is common with the Ti(OiPr)₄ method. Tip: Wash the filter cake with warm ethyl acetate or add 10% triethanolamine during the quench to chelate the titanium, making the layers separate cleanly.

Q: Why is my yield low with aromatic amines (anilines)?

A: Anilines are weak nucleophiles. The imine is unstable. Solution: Use the Indirect Method with a Lewis Acid catalyst (e.g.,

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[5] Link

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Chromatography of Polar Amino Compounds

Welcome to the Advanced Separations Support Hub. Current Status: Operational Lead Scientist: Dr. A. V. Chen, Senior Application Specialist

Mission Directive

You are likely here because your standard C18 column failed you. Polar amino compounds (amino acids, neurotransmitters, metabolites) exhibit the "Polarity Paradox" in Reversed-Phase Liquid Chromatography (RPLC): they are too polar to retain on a hydrophobic surface but often too soluble in water to easily partition out of it.

This guide moves beyond basic instruction. We analyze the mechanistic failures of standard protocols and provide self-validating workflows for HILIC, Mixed-Mode, and Ion-Pairing strategies.

Module 1: HILIC – The Modern Standard (Retention & Stability)

Context: Hydrophilic Interaction Liquid Chromatography (HILIC) is the primary recommendation for underivatized polar compounds. However, it is notorious for retention time (RT) instability if the mechanism is misunderstood.

FAQ: Why is my retention time drifting significantly between injections?

The Mechanistic Cause: HILIC relies on the formation of a stagnant water-enriched layer on the surface of the polar stationary phase. Analytes partition between the high-organic mobile phase and this aqueous shell.

-

The Drift: If you run a gradient and do not allow sufficient time for this water layer to physically re-establish itself after the high-aqueous wash step, the effective stationary phase volume changes between runs.

The Self-Validating Protocol: The "20-Column-Volume" Rule Do not rely on time (minutes); rely on volume.

-

Calculate Column Volume (Vm):

(Example: A 2.1 x 100mm column has a -

Re-equilibration Step: Program your method to pump at least 20 column volumes of initial mobile phase (high organic) before the next injection.

-

Validation: Inject a standard 5 times. If RT %RSD > 0.5%, increase re-equilibration volume by 50%.

-

-

Buffer Choice: Use Ammonium Formate or Acetate (10–20 mM). The ionic strength drives the formation of the water layer. Never use pure water/acetonitrile without salt.

Visualizing the HILIC Mechanism

Module 2: Sample Diluent "The Solvent Mismatch Effect"

FAQ: Why do my peaks look split or broad, even on a new column?

The Mechanistic Cause: In HILIC, water is the "strong" solvent (eluter).[1] If you dissolve your sample in 100% water and inject it into a 90% Acetonitrile mobile phase, the sample plug acts as a localized "strong solvent bomb." The analytes travel with the water plug faster than the mobile phase, causing peak smearing or breakthrough (elution at void volume).

Troubleshooting Guide:

| Symptom | Probable Cause | Corrective Action |

| Fronting / Split Peaks | Sample solvent is too aqueous (Strong solvent effect). | Dilute sample with Acetonitrile to match initial gradient conditions (e.g., 75% ACN). |

| Precipitation | Sample is insoluble in high organic. | Use 50:50 ACN:Water as a compromise, or reduce injection volume to <1% of column volume. |

| Broadening | Ionic strength mismatch. | Match the salt concentration of the sample diluent to the mobile phase A. |

Module 3: Mixed-Mode & Isomer Separation

Context: Separating isobaric amino acids (e.g., Leucine vs. Isoleucine) is a critical quality attribute in biopharma. Standard C18 often fails to resolve these.

FAQ: How do I separate Leucine and Isoleucine without derivatization?

The Solution: Mixed-Mode Chromatography (MMC) or Specialized Carbon Phases. Standard C18 relies solely on hydrophobicity. MMC columns (e.g., C18 with embedded acidic/basic groups) add ion-exchange selectivity, which discriminates based on the slight pKa differences and steric accessibility of the charged groups on Leu/Ile.

Recommended Workflow:

-

Column Selection: Porous Graphitic Carbon (PGC) or C18-Acid Mixed Mode.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Critical Parameter: Temperature. Carbon columns are highly temperature-sensitive.

-

Protocol: Set column oven to 40°C . If resolution is poor, lower to 20°C (shape selectivity often increases at lower temps on PGC).

-

Column Selection Decision Tree

Module 4: Ion-Pairing vs. MS Sensitivity

FAQ: I have perfect separation with TFA, but my MS signal is gone. Why?

The Mechanistic Cause: Trifluoroacetic acid (TFA) is an ion-pairing agent. It forms neutral complexes with positively charged amino groups, increasing retention on C18. However, in the MS source (Electrospray Ionization), TFA forms tight ion pairs with the analyte in the gas phase and increases surface tension on the droplet, preventing the analyte from ionizing and entering the detector. This is Ion Suppression .

Optimization Table: Balancing Retention vs. Signal

| Reagent | Retention Power | MS Signal Suppression | Recommendation |

| TFA (0.1%) | High | Severe (>90% loss) | UV only. Avoid for MS. |

| HFBA (0.1%) | Very High | Moderate | Good for very polar basics; difficult to wash out. |

| Formic Acid (0.1%) | Low | Low (Enhancement) | Standard for C18, but poor retention for polars. |

| DFBA (Difluoro) | Moderate | Low | A modern compromise for MS work. |

| Ammonium Formate | N/A (Buffer) | Low | Use with HILIC instead of IPC. |

Corrective Protocol: If you must use C18/IPC with MS:

-

Reduce TFA concentration to 0.01% or 0.02% .

-

Supplement with 1% Propionic Acid or Isopropanol in the mobile phase to help break the ion pairs in the source.

-

Better Solution: Switch to HILIC-Z (Zwitterionic) or Amide phases which retain polars using Ammonium Formate/Acetate, preserving MS sensitivity.

References

-

Agilent Technologies. (2023).[2] Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

-

Waters Corporation. (2020). UPLC Amino Acid Analysis Solution Guide. Retrieved from [Link]

-

Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Aminoketones

Welcome to the technical support center for the characterization of aminoketones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis and purification of this important class of compounds. Aminoketones, which feature both an amine and a ketone functional group, are prevalent in medicinal chemistry and pharmaceutical development, with well-known examples including the antidepressant bupropion.[1][2][3][4] Their unique structural features, however, present a distinct set of analytical hurdles.

This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

What are the primary stability concerns with aminoketones?

-

Why is chiral separation of aminoketones often difficult?

-

What is imine-enamine tautomerism and how does it affect characterization?

-

What are common side reactions to be aware of during synthesis and workup?

-

-

Troubleshooting Guides

-

Troubleshooting NMR Spectroscopy of Aminoketones

-

Troubleshooting Mass Spectrometry Analysis of Aminoketones

-

Troubleshooting HPLC and Chiral Separation of Aminoketones

-

Troubleshooting Purification of Aminoketones

-

-

Experimental Protocols

-

Protocol for Assessing Aminoketone Stability

-

Protocol for Chiral Separation Method Development using HPLC

-

-

References

Frequently Asked Questions (FAQs)

What are the primary stability concerns with aminoketones?

Aminoketones, particularly synthetic cathinones, can be highly unstable, with their degradation being significantly influenced by temperature, pH, and their specific chemical structure.[5][6] Under certain conditions, some aminoketones can degrade completely within 24 hours.[5][6] They are generally more stable in acidic conditions and when frozen, while alkaline conditions and elevated temperatures accelerate degradation.[6] Structurally, aminoketones with a pyrrolidine ring or a methylenedioxy group tend to exhibit greater stability.[5][6]

Why is chiral separation of aminoketones often difficult?

Many aminoketones are chiral and their enantiomers can exhibit different pharmacological activities. The separation of these enantiomers is crucial but can be challenging. While High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a common technique, achieving baseline separation can be difficult for some aminoketones.[7][8] Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, has shown success in achieving good separation in shorter times.[7][8] The choice of the chiral stationary phase, mobile phase composition, and selector in CE are all critical parameters that need to be optimized for successful chiral separation.[9]

What is imine-enamine tautomerism and how does it affect characterization?

Aminoketones that have a hydrogen atom on the α-carbon to the ketone and the nitrogen can exist in equilibrium with their enamine tautomers.[10][11] This imine-enamine tautomerism is analogous to the well-known keto-enol tautomerism.[10] The presence of both tautomers can complicate spectroscopic analysis, particularly NMR, as it may result in multiple sets of signals for a single compound. The position of the equilibrium is influenced by the solvent and other experimental conditions.[12] This tautomerism can also affect the reactivity of the aminoketone.[13]

What are common side reactions to be aware of during synthesis and workup?

During the synthesis and handling of aminoketones, several side reactions can occur. Intramolecular cyclization is a notable side reaction, particularly in more complex molecules like those encountered in peptide synthesis.[14][15] The Mannich reaction, a common method for synthesizing β-aminoketones, can sometimes lead to the formation of byproducts through self-condensation or other competing reactions.[16][17]

Troubleshooting Guides

Troubleshooting NMR Spectroscopy of Aminoketones

Nuclear Magnetic Resonance (NMR) is a cornerstone for the structural elucidation of aminoketones. However, their unique properties can lead to common issues in spectral acquisition and interpretation.

Problem: Overlapping Signals in the Spectrum

Overlapping peaks can obscure crucial coupling information and make accurate integration impossible.[18]

-

Cause: Accidental isochrony of different protons.

-

Solution 1: Change the Solvent: Switching from a common solvent like deuterochloroform (CDCl₃) to an aromatic solvent like benzene-d₆ can induce differential shifting of proton signals, often resolving the overlap.[18]

-

Solution 2: Use of Lanthanide Shift Reagents: These reagents can be added to the NMR sample to induce large chemical shifts, the magnitude of which depends on the proximity of the protons to the aminoketone's coordination site with the reagent.

-

Solution 3: Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.

Problem: Broad Peaks

Broadened signals can mask coupling patterns and indicate underlying chemical or physical processes.

-

Cause 1: Poor Shimming or Inhomogeneous Sample: Improper shimming of the spectrometer or poor solubility of the sample can lead to broad peaks.[19]

-

Solution 1: Re-shim the spectrometer. If solubility is an issue, try a different deuterated solvent or gently warm the sample.[18]

-

Cause 2: Chemical Exchange: The presence of tautomers (imine-enamine) or rotamers can lead to exchange broadening.

-

Solution 2: Acquire the spectrum at a different temperature. Lowering the temperature may slow the exchange enough to resolve separate signals for each species, while increasing the temperature may cause the signals to coalesce into a sharp average peak.[18]

-

Cause 3: Sample Concentration: Highly concentrated samples can lead to viscosity-related broadening.[20]

-

Solution 3: Dilute the sample.

Problem: Identifying Labile Protons (OH or NH)

The signals for protons on heteroatoms can be broad and their chemical shifts can be highly variable.

-

Cause: These protons can exchange with each other and with trace amounts of water in the solvent.

-

Solution: D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The NH or OH peak will disappear or significantly decrease in intensity due to the exchange of the proton for a deuterium atom.[18]

Logical Flow for NMR Troubleshooting

Caption: Troubleshooting workflow for common NMR issues with aminoketones.

Troubleshooting Mass Spectrometry Analysis of Aminoketones

Mass spectrometry (MS) is vital for determining the molecular weight and obtaining structural information through fragmentation patterns.

Problem: Ambiguous Molecular Ion Peak

The molecular ion (M⁺) peak may be weak or absent in electron ionization (EI) mass spectra.

-

Cause: Extensive fragmentation of the molecular ion.

-

Solution 1: Use a Softer Ionization Technique: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic and are more likely to produce a prominent protonated molecule [M+H]⁺ or other adduct ions, which can confirm the molecular weight.

-

Solution 2: The Nitrogen Rule: For compounds containing only C, H, O, S, and halogens, an odd molecular weight indicates the presence of an odd number of nitrogen atoms. This can help to confirm the identity of the molecular ion peak for a mono-aminoketone.[21]

Problem: Interpreting the Fragmentation Pattern

The fragmentation of aminoketones can be complex.

-

Key Fragmentation Pathway: Alpha-Cleavage: A common and often dominant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[21][22][23] This results in the formation of a stable iminium cation. The largest alkyl group is preferentially lost.[23]

-

Key Fragmentation Pathway: McLafferty Rearrangement: If the aminoketone has a sufficiently long alkyl chain with a γ-hydrogen relative to the carbonyl group, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.

-

Characteristic Fragments for Ketones: Cleavage of the bonds adjacent to the carbonyl group can produce acylium ions ([RCO]⁺).[24]

| Common Fragmentations in Aminoketone Mass Spectra | |

| Fragmentation Type | Description |

| Alpha-Cleavage (Amine) | Cleavage of the C-C bond alpha to the nitrogen. Often leads to the base peak. |

| Acylium Ion Formation (Ketone) | Cleavage of the C-C bond alpha to the carbonyl group. |

| McLafferty Rearrangement | Requires a γ-hydrogen relative to the carbonyl. Results in the loss of a neutral alkene. |

| Loss of Neutral Molecules | Loss of small, stable molecules like H₂O, CO, or HCN. |

Troubleshooting HPLC and Chiral Separation of Aminoketones

Chromatographic methods are essential for assessing the purity and resolving enantiomers of aminoketones.

Problem: Poor Peak Shape (Tailing or Fronting)

-

Cause 1: Secondary Interactions: The basic amine group can interact with residual acidic silanol groups on standard silica-based columns, leading to peak tailing.

-

Solution 1: Use a base-deactivated column or add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to mask the silanol groups.

-

Cause 2: Column Overload: Injecting too much sample can lead to peak fronting.

-

Solution 2: Reduce the injection volume or the concentration of the sample.

Problem: Inadequate Chiral Resolution

-

Cause: The chosen chiral stationary phase (CSP) and mobile phase are not optimal for the analyte.

-

Solution 1: Screen Different CSPs: Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are widely used for aminoketone separations.[9] It may be necessary to screen several different types of CSPs to find one that provides adequate selectivity.

-

Solution 2: Optimize the Mobile Phase: The choice of organic modifier (e.g., isopropanol, ethanol) and its proportion in the mobile phase (often with hexane) is critical for achieving separation on polysaccharide-based CSPs.[9]

-

Solution 3: Consider Capillary Electrophoresis (CE): For challenging separations, CE with a chiral selector (e.g., sulfated-β-cyclodextrin) can provide excellent resolution.[7]

Troubleshooting Purification of Aminoketones

Obtaining a pure sample of an aminoketone is crucial for accurate characterization and further use.

Problem: Co-eluting Impurities in Chromatography

-

Cause: Impurities with similar polarity to the target compound.

-

Solution 1: Optimize the Chromatographic Method: If using column chromatography, try a different solvent system or a different stationary phase (e.g., switching from normal phase to reversed-phase). For HPLC, adjusting the mobile phase composition or gradient can improve separation.

-

Solution 2: Chemical Treatment: In some cases, impurities can be removed by chemical means. For example, aldehyde impurities in ketones can be converted to high-boiling derivatives by distillation in the presence of a non-volatile amine.[25]

Problem: Degradation During Purification

-

Cause: The aminoketone is unstable under the purification conditions (e.g., on silica gel, which can be acidic).

-

Solution 1: Use a Neutral or Basic Stationary Phase: If using column chromatography, consider using neutral or basic alumina instead of silica gel.

-

Solution 2: Minimize Exposure to Harsh Conditions: Work quickly and avoid prolonged exposure to heat or strong acids/bases. Keep fractions cold if necessary.

-

Solution 3: Use Alternative Purification Methods: Techniques like crystallization or preparative HPLC may be gentler than column chromatography.

Experimental Protocols

Protocol for Assessing Aminoketone Stability

This protocol provides a general framework for evaluating the stability of an aminoketone under different pH and temperature conditions.

-

Prepare Stock Solution: Prepare a stock solution of the aminoketone in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

-

Prepare Buffer Solutions: Prepare buffer solutions at different pH values (e.g., pH 4, pH 7, pH 9).

-

Incubate Samples: Aliquot the stock solution into separate vials and dilute with each buffer to a final, known concentration. Prepare triplicate samples for each condition.

-

Set Incubation Temperatures: Incubate the sets of samples at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

-

Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each sample.

-

Quench Degradation: Immediately quench any further degradation by adding a strong acid or base to shift the pH to a more stable range (if known) or by freezing the sample.

-

Analysis: Analyze the samples by a suitable quantitative method, such as HPLC-UV or LC-MS, to determine the concentration of the remaining aminoketone.

-

Data Analysis: Plot the concentration of the aminoketone versus time for each condition to determine the degradation rate.

Protocol for Chiral Separation Method Development using HPLC

This protocol outlines a systematic approach to developing a chiral HPLC method for an aminoketone.

-

Column Selection: Start with a selection of at least two to three different polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® IA, IB, and IC.

-

Initial Mobile Phase Screening:

-

For each column, screen a set of standard mobile phases. A common starting point is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).

-

Run isocratic separations with different percentages of the alcohol (e.g., 90:10, 80:20, 70:30 hexane:alcohol).

-

-

Evaluation of Initial Results:

-

Assess the chromatograms for any signs of separation (e.g., peak broadening, shoulder peaks, or partial separation).

-

If some separation is observed, proceed with optimization. If not, try a different column or a different alcohol modifier.

-

-

Optimization:

-

Fine-tune the percentage of the alcohol in the mobile phase.

-

Adjust the flow rate.

-

Evaluate the effect of temperature by using a column oven.

-

-

Alternative Mobile Phases: If separation is still not achieved, consider polar organic or reversed-phase mobile phases if the CSP is compatible.

-

Method Validation: Once a suitable separation is achieved, validate the method for parameters such as resolution, linearity, precision, and accuracy.

Workflow for Chiral HPLC Method Development

Caption: A systematic workflow for developing a chiral HPLC separation method.

References

-

García, A., L. A. Sarabia, and M. C. Ortiz. "Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis." Journal of Pharmaceutical and Biomedical Analysis, vol. 41, no. 4, 2006, pp. 1149-55. [Link]

-

Toribio, L., et al. "Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis." Request PDF, 2006. [Link]

-

Al-Awad, Tahani, et al. "Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases." Chirality, vol. 27, no. 7, 2015, pp. 457-65. [Link]

-

Yang, Yi. "Intramolecular Cyclization Side Reactions." Side Reactions in Peptide Synthesis, edited by Y. Yang, Academic Press, 2016, pp. 119-161. [Link]

-

Kerrigan, Sarah, and Lindsay Glicksberg. "Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples." National Institute of Justice, 2017. [Link]

-

Taylor & Francis. "Aminoketone – Knowledge and References." Taylor & Francis Online. [Link]

-

Office of Justice Programs. "Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples." Office of Justice Programs. [Link]

-

Semantic Scholar. "Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases." Semantic Scholar. [Link]

-

El-Agrody, A. M., et al. "Recent progress in the chemistry of β-aminoketones." RSC Advances, vol. 12, no. 39, 2022, pp. 25381-25419. [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023. [Link]

-